[1,1'-Biphenyl]-4-ol, 4'-propoxy-
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Overview
Description
[1,1’-Biphenyl]-4-ol, 4’-propoxy-: is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a hydroxyl group (-OH) at the 4-position and the other phenyl ring is substituted with a propoxy group (-OCH2CH2CH3) at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-propoxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, where a suitable hydroxylating agent such as hydrogen peroxide (H2O2) or a peracid is used.
Introduction of Propoxy Group: The propoxy group can be introduced through an etherification reaction, where a suitable alkylating agent such as propyl bromide (C3H7Br) is used in the presence of a base.
Industrial Production Methods: Industrial production methods for [1,1’-Biphenyl]-4-ol, 4’-propoxy- may involve large-scale Suzuki-Miyaura coupling reactions followed by hydroxylation and etherification steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ol, 4’-propoxy- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully hydrogenated biphenyl derivative.
Substitution: The compound can undergo substitution reactions where the hydroxyl or propoxy groups are replaced by other functional groups.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Fully hydrogenated biphenyl derivatives.
Substitution Products: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and liquid crystals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-propoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and propoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity . The compound can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
[1,1’-Biphenyl]-4-ol: Lacks the propoxy group, making it less hydrophobic and potentially less effective in certain applications.
[1,1’-Biphenyl]-4-propoxy-: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds and potentially altering its biological activity.
Uniqueness:
Properties
CAS No. |
127972-28-5 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(4-propoxyphenyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-10,16H,2,11H2,1H3 |
InChI Key |
MJVRFNMOKXNNAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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